![molecular formula C6H15ClSn B036597 Triethyltin chloride CAS No. 994-31-0](/img/structure/B36597.png)
Triethyltin chloride
Overview
Description
Triethyltin chloride is an organotin compound . It is used in the synthesis of some tin alkyls and also in the preparation of organolithium compounds by the transmetalation reaction .
Synthesis Analysis
Trimethyltin chloride can be prepared by the redistribution reaction of tetramethyltin with tin tetrachloride . A second route to (CH3)3SnCl involves treating the corresponding hydroxide or oxide with a halogenating agent such as hydrogen chloride .
Molecular Structure Analysis
The molecular formula of Triethyltin chloride is C6H15ClSn . The average mass is 241.346 Da and the mono-isotopic mass is 241.988434 Da .
Chemical Reactions Analysis
Triethyltin chloride has been used in various chemical reactions. For instance, it has been used in the synthesis of conjugated polymers based on isoindigo as acceptor and syn - or anti -benzo [1,2- b :5,4- b ′]difuran (BDF) as a donor by Stille cross-coupling reaction .
Physical And Chemical Properties Analysis
Triethyltin chloride is a solid at room temperature . It has a boiling point of 170.5±23.0 °C at 760 mmHg and a vapour pressure of 1.9±0.3 mmHg at 25°C . It is completely miscible with water .
Scientific Research Applications
1. Catalysis and Anticatalysis
Organotin compounds like Triethyltin chloride find a wide range of technological and industrial applications, many of which involve catalysis or anticatalysis, often in polymer chemistry . They have an importance out of all proportion to the tonnage of tin which is used .
2. Polymer Chemistry
Triethyltin chloride plays a significant role in polymer chemistry. It is used in various reactions that involve the synthesis of polymers .
3. Production of Alkyltin Compounds
Alkylaluminium compounds are highly reactive, and their applications depend on their chemical properties as alkylating agents, for example towards tin tetrachloride in the production of alkyltin compounds .
4. Biological Investigation
Triethyltin chloride has been used in biological investigations. For instance, radioactive triethyltin (113 Sn) chloride was used to identify the molecular groups of guinea-pig liver mitochondrial protein involved in binding triethyltin compounds .
5. Toxicity Studies
Certain organotin compounds, notably triethyltin hydroxide and triethyltin acetate, are highly toxic. This was confirmed in 1881 by White, who studied their effects upon dogs and other animals . Triethyltin chloride can be used in similar studies to understand its toxic effects.
6. Improvement of Insulating Oils
The insulating oils play an important role for long life of electrical equipment. Deterioration and aging process of insulating oils effect on electrical equipment lifetime. The insulating oils are expensive so it is better to regenerate it than replacement . Triethyltin chloride can potentially be used in this process.
Safety And Hazards
Triethyltin chloride is highly toxic. It is fatal if swallowed, in contact with skin, or if inhaled . It is also very toxic to aquatic life with long-lasting effects . Personal protective equipment, including face protection, is recommended when handling this compound .
Relevant Papers
Several papers have been published on Triethyltin chloride. For instance, a study titled “Autophagy in trimethyltin-induced neurodegeneration” discusses the role of autophagy following intoxication with trimethyltin chloride . Another paper titled “Effect of Trimethyltin Chloride on Slow Vacuolar (SV) Channels” investigates the effect of trimethyltin chloride on the slow vacuolar (SV) channels in vacuoles from red beet (Beta vulgaris L.) taproots .
properties
IUPAC Name |
chloro(triethyl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H5.ClH.Sn/c3*1-2;;/h3*1H2,2H3;1H;/q;;;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMYDFDXAUVLON-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Sn](CC)(CC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075043 | |
Record name | Stannane, chlorotriethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8075043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triethyltin chloride | |
CAS RN |
994-31-0 | |
Record name | Triethyltin chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=994-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triethyltin chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000994310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRIETHYLTIN CHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5283 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Stannane, chlorotriethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8075043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethyltin chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.378 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIETHYLTIN CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/182XZ1735N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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